molecular formula C6H9NO2 B1526223 3-Cyano-3,3-dimethylpropanoic acid CAS No. 99839-17-5

3-Cyano-3,3-dimethylpropanoic acid

Cat. No.: B1526223
CAS No.: 99839-17-5
M. Wt: 127.14 g/mol
InChI Key: FXIFRFRKBIJVGN-UHFFFAOYSA-N
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Description

3-Cyano-3,3-dimethylpropanoic acid is an organic compound with the molecular formula C6H9NO2. It is an alpha-keto acid formed as an intermediate during the catabolism of valine and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3,3-dimethylpropanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where methyl cyanoacetate is treated with different amines without solvent at room temperature . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3,3-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions to form derivatives such as amides, esters, anhydrides, and chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and acetic anhydride are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides, esters, anhydrides, and chlorides.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound plays a role in metabolic pathways involving the catabolism of valine and isoleucine.

    Medicine: Research has explored its potential use in developing pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    Butyric Acid: A straight-chain alkyl carboxylic acid with the chemical formula CH3CH2CH2CO2H.

    3-Methylbutanoic Acid:

Comparison: 3-Cyano-3,3-dimethylpropanoic acid is unique due to the presence of both a cyano group and a methyl group on the butyric acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds like butyric acid and 3-methylbutanoic acid. The cyano group, in particular, allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

3-cyano-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2,4-7)3-5(8)9/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIFRFRKBIJVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901475
Record name NoName_597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-17-5
Record name 3-Cyano-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyano-3,3-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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